Ethyl 2-amino-4-methoxyphenylcarbamate
Description
Ethyl 2-amino-4-methoxyphenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an amino group at the 2-position and a methoxy group at the 4-position, linked to an ethyl carbamate moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the amino and methoxy groups.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23g/mol |
IUPAC Name |
ethyl N-(2-amino-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(13)12-9-5-4-7(14-2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13) |
InChI Key |
YAXTYMVSMLDBTC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OC)N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The amino group may enhance binding to biological targets (e.g., kinases or GPCRs) compared to chloro analogs, but toxicity profiles remain unstudied.
- Agrochemical Feasibility : Lower log k values compared to desmedipham may reduce environmental persistence but require formulation optimization for field efficacy .
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